molecular formula C17H25NO4S2 B7186280 N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7186280
M. Wt: 371.5 g/mol
InChI Key: NUUCYXZYGPCPTA-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that features a sulfonamide group attached to an indene ring system

Properties

IUPAC Name

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-18(16-8-3-4-9-17(16)23(2,19)20)24(21,22)15-11-10-13-6-5-7-14(13)12-15/h10-12,16-17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUCYXZYGPCPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1S(=O)(=O)C)S(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through alkylation reactions, using appropriate alkyl halides.

    Methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The indene ring system may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

    Sulfanilamide: A simpler sulfonamide used as an antibiotic.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

    Furosemide: A sulfonamide diuretic used to treat edema and hypertension.

The uniqueness of this compound lies in its complex structure, which combines the properties of sulfonamides with the indene ring system, potentially leading to novel biological activities and applications.

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